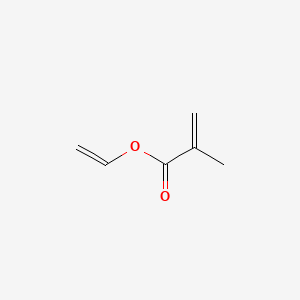

Vinyl methacrylate

描述

Historical Context and Evolution of Research on Vinyl Methacrylate (B99206)

The story of vinyl methacrylate is intrinsically linked to the broader history of acrylic and methacrylic polymers. The first synthesis of acrylic acid dates back to 1843, with methacrylic acid being formulated in 1865. wikipedia.org The subsequent development of methyl methacrylate (MMA) in 1928 and its commercialization in the 1930s as Plexiglas marked a significant milestone in polymer chemistry. wikipedia.org While the early focus was on simple methacrylate esters, the exploration of more complex monomers with additional functional groups, like the vinyl group in VMA, represents a more recent evolution.

Research into monomers with dual functionality gained momentum as scientists sought to create crosslinked and functional polymers with greater control over their network structure and properties. The investigation into this compound specifically has been driven by the desire to produce polymers with pendant reactive sites, which can be further modified post-polymerization to introduce specific functionalities. This evolution reflects a broader trend in polymer science, moving from the synthesis of simple linear polymers to the design of complex, functional macromolecular systems.

Significance of this compound as a Monomer in Advanced Materials Science

The significance of this compound in advanced materials science stems from its bifunctional nature. The methacrylate group typically exhibits higher reactivity in radical polymerization compared to the vinyl group, allowing for the formation of linear polymers with pendant vinyl groups. oup.com These pendant vinyl groups serve as valuable handles for post-polymerization modifications, enabling the introduction of a wide array of chemical functionalities.

This capability is crucial for the development of advanced materials such as:

Functional Polymers: Polymers with specific chemical groups that can impart properties like stimuli-responsiveness (e.g., to pH or temperature), and biocompatibility. rsc.orgmdpi.com

Crosslinked Materials: The pendant vinyl groups can be subsequently polymerized or reacted to form crosslinked networks, leading to materials with improved mechanical strength, thermal stability, and solvent resistance. nih.gov

Adhesives and Coatings: VMA is used to create polymers and copolymers for coatings, adhesives, and sealants with enhanced characteristics. nih.gov For instance, its incorporation into epoxy-acrylate structural adhesives improves adhesion to metal substrates. nih.govmdpi.com

Biomaterials: VMA is utilized in the creation of biomaterials for applications like tissue engineering and drug delivery systems. nih.gov

The ability to precisely control the architecture and functionality of polymers derived from VMA makes it a key building block in the design of next-generation materials.

Scope and Current Research Landscape of this compound

The current research landscape for this compound is vibrant and multifaceted, with a strong focus on controlled polymerization techniques and the development of novel functional materials. Key areas of investigation include:

Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being extensively explored to synthesize well-defined VMA-based polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.netresearchgate.net RAFT polymerization allows for the creation of block copolymers where one block contains the pendant vinyl functionality from VMA. mdpi.com

Enzymatic Polymerization: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), as catalysts for the polymerization of vinyl esters like VMA is a growing area of interest. nih.gov This approach offers a more sustainable and environmentally friendly route to polymer synthesis. nih.gov

Photopolymerization: Light-induced polymerization of VMA is being investigated for applications in coatings, adhesives, and 3D printing. nih.govgantrade.com Photopolymerization offers rapid curing and spatial control over the polymerization process. gantrade.com

Stimuli-Responsive Polymers: Researchers are designing VMA-based polymers that can respond to external stimuli such as CO2, which has potential applications in areas like controlled drug release and smart coatings. mdpi.com

Copolymerization: VMA is often copolymerized with other monomers, such as methyl methacrylate (MMA) and N-vinyl pyrrolidone (NVP), to tailor the properties of the resulting materials for specific applications in the medical and electronics industries.

The research is increasingly directed towards creating "smart" and functional materials with precise control over their chemical and physical properties.

Challenges and Opportunities in this compound Polymerization Research

Despite the significant potential of this compound, its polymerization presents several challenges that researchers are actively working to overcome.

Challenges:

Selectivity and Crosslinking: The presence of two polymerizable groups can lead to uncontrolled crosslinking, resulting in insoluble gels. oup.com Achieving selective polymerization of the methacrylate group while preserving the vinyl group for post-polymerization modification is a key challenge.

Control over Polymerization: While controlled radical polymerization techniques have shown promise, achieving precise control over the polymerization of divinyl monomers like VMA can be complex. mdpi.com Factors such as intramolecular cyclization and intermolecular cross-linking can affect the final polymer structure. mdpi.com

Process Optimization: For industrial applications, optimizing polymerization conditions to ensure high monomer conversion, desired molecular weight, and minimal side reactions remains a critical area of research. gantrade.com

Opportunities:

Novel Polymer Architectures: The dual functionality of VMA opens up opportunities for creating complex polymer architectures, such as hyperbranched polymers, star polymers, and block copolymers with functional pendant groups. mdpi.com

Advanced Functional Materials: There is immense potential for developing novel functional materials with tailored properties for a wide range of applications, including biocompatible materials, sensors, and materials for energy applications. rsc.org

Sustainable Polymer Chemistry: Enzymatic and other green polymerization methods for VMA offer opportunities to develop more environmentally friendly processes for producing advanced polymeric materials. nih.gov

Depolymerization and Recycling: Research into the depolymerization of vinyl-based polymers back to their monomers presents a potential route for chemical recycling and a more circular polymer economy. rsc.org

The ongoing research into overcoming the challenges associated with VMA polymerization is paving the way for the development of a new generation of high-performance, functional materials with a wide range of applications.

Structure

3D Structure

属性

IUPAC Name |

ethenyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYWKOUKJFCBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-55-5 | |

| Record name | Vinyl methacrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063376 | |

| Record name | Vinyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-37-8 | |

| Record name | Vinyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H39GJ9HB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Vinyl Methacrylate

Conventional Chemical Synthesis Routes

Conventional synthesis of vinyl methacrylate (B99206) primarily relies on esterification and transesterification reactions. These methods are well-established and form the basis of industrial-scale production.

Esterification Reactions for Vinyl Methacrylate Production

Esterification is a common method for producing this compound. This typically involves the reaction of methacrylic acid with a vinyl source.

One of the primary methods for synthesizing this compound is through the acid-catalyzed esterification of methacrylic acid with vinyl alcohol. However, the instability of vinyl alcohol necessitates the use of its precursors, such as vinyl acetate (B1210297) or acetylene (B1199291). A common laboratory and industrial approach involves the transesterification reaction between methacrylic acid and vinyl acetate. This reaction is often catalyzed by a strong acid like sulfuric acid and is typically conducted under reflux conditions to drive the reaction towards the formation of the desired ester.

Another approach involves the direct vinylation of methacrylic acid with acetylene. For instance, a mixture of methacrylic acid in toluene (B28343), when subjected to acetylene pressure at elevated temperatures in the presence of a decacarbonyldirhenium(0) catalyst, yields this compound. chemicalbook.com

The synthesis of vinyl ester resins, a related class of compounds, often involves the esterification of an epoxy resin with an unsaturated monocarboxylic acid, such as methacrylic acid. globallcadataaccess.org This reaction is typically catalyzed by a basic catalyst like triethylamine (B128534) and is carried out at temperatures ranging from 90-120°C. sid.ir

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include temperature, catalyst concentration, and the molar ratio of reactants.

In the synthesis of vinyl ester resins from epoxy and methacrylic acid, reaction times to achieve over 95% conversion can vary from 1.5 hours at 120°C to over 8 hours at 90°C. sid.ir The removal of byproducts is a critical strategy for enhancing yield. For example, in transesterification reactions, the removal of the low-boiling alcohol byproduct, often as an azeotrope with the starting alkyl (meth)acrylate, drives the reversible reaction forward. google.com

The choice of solvent can also significantly impact reaction outcomes. For instance, in the synthesis of vinyl benzoate, a related vinyl ester, using acetonitrile (B52724) as a solvent resulted in a higher conversion compared to reactions run in bulk or other solvents like N,N'-dimethylformamide (DMF), dichloromethane, tetrahydrofuran (B95107), toluene, or xylene. tandfonline.com

The development of novel catalysts is another avenue for yield enhancement. For example, bulky magnesium(II) and sodium(I) bisphenoxide complexes have been shown to be effective catalysts for the chemoselective transesterification of methyl (meth)acrylates. rsc.org

Industrial-Scale Production Methodologies for this compound

On an industrial scale, this compound is often produced using continuous esterification processes. In this setup, the reactants, methacrylic acid and a vinyl source, are continuously fed into a reactor containing an acid catalyst. The product is then purified, typically through distillation, to achieve high-purity this compound.

The production of methyl methacrylate (MMA), a precursor for many methacrylate esters, is well-established and provides insight into industrial-scale ester production. The acetone (B3395972) cyanohydrin process is a major route, involving the reaction of acetone and hydrogen cyanide, followed by treatment with sulfuric acid and methanol (B129727). longchangchemical.comnih.govwikipedia.org Another significant industrial process is the oxidation of isobutylene (B52900) or tert-butanol (B103910) to methacrylic acid, which is then esterified with methanol. longchangchemical.comnih.govwikipedia.org These established processes for MMA highlight the infrastructure and chemical engineering principles that can be applied to the production of other methacrylate esters like VMA.

Sustainable and Biocatalytic Synthesis Approaches for this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis, particularly the use of enzymes, has emerged as a promising alternative to conventional chemical routes for producing this compound.

Enzymatic Esterification using Lipases (e.g., Candida antarctica lipase (B570770) B)

Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions. Candida antarctica lipase B (CALB), often immobilized and commercially available as Novozym 435, is a particularly effective and widely studied biocatalyst for these transformations. conicet.gov.arresearchgate.nettandfonline.com

Enzymatic synthesis offers several advantages, including the ability to conduct reactions at lower temperatures, which prevents unwanted polymerization of the reactive vinyl and methacrylate groups. conicet.gov.ar This eliminates the need for polymerization inhibitors that are often required in conventional high-temperature synthesis. google.com

CALB has been successfully used to catalyze the synthesis of various methacrylate esters. For example, it can catalyze the transacylation of methyl methacrylate with diols and triols. conicet.gov.ar Studies have also shown that this compound can serve as an efficient acyl donor in lipase-catalyzed reactions. In the synthesis of sorbitan (B8754009) methacrylate, using this compound as the acyl donor resulted in higher conversion yields compared to ethyl methacrylate or methyl methacrylate. nih.gov

The regioselectivity of lipases is another significant advantage. For instance, CALB has been used for the highly regioselective synthesis of isosorbide (B1672297) 5-methacrylate, a bio-based monomer. acs.org This enzymatic approach allows for a straightforward, scalable, and chromatography-free process, yielding the monomer in high purity and yield. acs.org

Furthermore, enzymatic methods are being explored for the synthesis of functional polyesters where this compound can be incorporated. One-pot enzymatic procedures have been developed to create macromers with methacrylate end-groups using CALB. nih.gov These biocatalytic routes represent a more sustainable pathway for the production of functional polymers. nih.gov

Table of Optimized Reaction Conditions for Enzymatic Synthesis

| Acyl Donor | Substrate | Enzyme | Solvent | Temperature (°C) | Molar Ratio (Substrate:Acyl Donor) | Conversion Yield (%) | Reaction Time (h) | Reference |

| Ethyl Methacrylate | 1,4-Sorbitan | Novozym 435 (5% w/v) | t-Butanol | - | 1:5 | ~68 | 36 | nih.gov |

| Methyl Methacrylate | 1,4-Sorbitan | Novozym 435 (7% w/v) | t-Butanol | - | 1:5 | ~78 | 36 | nih.gov |

| This compound | 1,4-Sorbitan | Novozym 435 (3% w/v) | t-Butanol | - | >1:2.5 | Superior | - | nih.gov |

| This compound | Cytidine | Novozym 435 (12.7 wt%) | - | 95 | 1:35 | 36.2 | 0.5 | mdpi.com |

| Vinyl Acrylate (B77674) | β-methyl glucoside | Novozym 435 (5% w/v) | t-Butanol | 50 | 1:3 | 100 | - | koreascience.kr |

| This compound | β-methyl glucoside | Novozym 435 (5% w/v) | t-Butanol | 50 | 1:3 | 100 | - | koreascience.kr |

Bio-based Feedstocks and Green Chemistry Principles in this compound Synthesis

The transition towards a sustainable chemical industry necessitates the adoption of green chemistry principles and the utilization of renewable resources. In the synthesis of this compound and related methacrylate monomers, this involves a shift from traditional petrochemical feedstocks to bio-based alternatives and the implementation of environmentally benign synthetic routes.

The core of green chemistry is articulated through twelve principles, which guide the development of sustainable chemical processes. resolvemass.caopcw.org These principles include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, designing safer chemicals, utilization of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of unnecessary derivatives, application of catalysis, design for degradation, implementation of real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. resolvemass.caopcw.org

In the context of this compound synthesis, the use of renewable feedstocks is a primary focus. Research has demonstrated the feasibility of producing methacrylate monomers from various bio-based sources. google.com A general approach involves reacting a bio-based molecule containing a hydroxyl (-OH) or carboxylic acid (-COOH) group with a reactive acrylic or methacrylic monomer. google.com For instance, isosorbide, a derivative of sorbitol produced from starch, can be reacted with methacrylic anhydride (B1165640) to synthesize isosorbide methacrylate. mdpi.com Similarly, other plant-based platform chemicals like furfuryl methacrylate, derived from furfural, are being explored as bio-based alternatives to conventional monomers. mdpi.com Lignin-derived compounds such as vanillyl alcohol and cashew nutshell liquid-derived cardanol (B1251761) have also been used to synthesize hybrid bio-based epoxy-methacrylate resins. digitellinc.com

The synthesis of related methacrylates from biomass-derived acids, such as itaconic acid, further illustrates the potential for creating a bio-based production pathway. acs.org These strategies not only reduce dependence on fossil fuels but also introduce the potential for novel polymer properties. coherentmarketinsights.com

Enzymatic catalysis represents another cornerstone of green chemistry applicable to methacrylate synthesis. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, which significantly reduces the energy consumption and environmental impact associated with conventional chemical methods. mdpi.com This approach minimizes the need for harsh solvents and reagents that can generate hazardous waste. mdpi.com Furthermore, techniques like micellar or vesicular catalysis, where reactions are conducted in water at ambient temperatures, align with green chemistry principles by eliminating organic solvents and reducing energy inputs. chinesechemsoc.org

Table 1: Examples of Bio-based Feedstocks for Methacrylate Synthesis This table is interactive. Users can sort and filter the data.

| Bio-based Feedstock | Precursor To | Key Reaction Type | Reference |

|---|---|---|---|

| Isosorbide (from starch) | Isosorbide Methacrylate | Esterification with methacrylic anhydride | mdpi.com |

| Rosin (e.g., Abietic acid) | Methacrylated Rosin | Reaction with glycidyl (B131873) methacrylate | google.com |

| Vanillyl Alcohol (from lignin) | Epoxy-methacrylate resin | Combination with cardanol | digitellinc.com |

| Cardanol (from cashew) | Epoxy-methacrylate resin | Combination with vanillyl alcohol | digitellinc.com |

| Itaconic Acid (from biomass) | Methyl Methacrylate | Decarboxylation-Esterification | acs.org |

| Furfural | Furfuryl Methacrylate | Not specified | mdpi.com |

Process Intensification and Environmental Impact Reduction in Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. bvrit.ac.in Applying these strategies to this compound synthesis is crucial for reducing its environmental footprint and improving economic viability.

One significant area of process intensification is the use of alternative energy sources to drive reactions. Microwave-assisted polymerization, for example, has been shown to dramatically accelerate the synthesis of methacrylate oligomers. acs.org In one study, the required reaction time was reduced from 300 minutes in a conventional oil bath to just 3 minutes using selective microwave heating, demonstrating a significant increase in process efficiency. acs.org This rapid heating can also lead to higher product yields. acs.org

Microflow chemistry is another powerful tool for process intensification. By conducting reactions in microreactors, precise control over mixing and heat transfer is achieved. nih.gov This enhanced control can minimize the formation of by-products and improve the yield and purity of the desired product, as demonstrated in the synthesis of other complex organic molecules. nih.gov The superior mixing efficiency in a microflow system can eliminate side reactions that are common in larger batch reactors. nih.gov

Reducing the environmental impact of this compound synthesis is intrinsically linked to green chemistry and process intensification. A key strategy is the reduction or elimination of volatile organic compounds (VOCs). This can be achieved by conducting polymerizations in benign solvents like water or by adopting solvent-free synthesis methods. acs.orggoogle.com For example, reducing the concentration of toluene as a solvent in methacrylate oligomerization not only increased conversion but also lowered the process's VOC footprint. acs.org

Furthermore, designing products for a circular economy is a critical aspect of environmental impact reduction. Polymethyl methacrylate (PMMA), the polymer of this compound's close relative methyl methacrylate, can be chemically recycled back to its monomer with high efficiency. trinseo.com This process of depolymerization allows the monomer to be reused in the production of new polymers with properties identical to those made from virgin materials, significantly reducing waste and the need for fossil-based resources. trinseo.com This circular approach can reduce the carbon footprint of the resulting acrylic material by approximately 70% compared to virgin production. trinseo.com

Table 2: Process Intensification Techniques and Their Impact This table is interactive. Users can sort and filter the data.

| Technique | Objective | Outcome | Reference |

|---|---|---|---|

| Microwave Heating | Accelerate reaction | Reduced reaction time from 300 min to 3 min | acs.org |

| Microflow Chemistry | Improve mixing and control | Reduced side reactions, improved yield and purity | nih.gov |

| Solvent Reduction | Lower VOC footprint | Decreased use of hazardous solvents like toluene | acs.org |

| Catalytic Systems | Increase efficiency | Use of selective reagents superior to stoichiometric ones | opcw.org |

| Real-time Monitoring | Prevent pollution | In-process control before hazardous substances form | opcw.orggoogle.com |

Polymerization Mechanisms and Kinetics of Vinyl Methacrylate

Free Radical Homopolymerization of Vinyl Methacrylate (B99206)

Free radical polymerization is a primary method for synthesizing polymers from vinyl monomers like vinyl methacrylate. fujifilm.com This process occurs through a chain reaction mechanism that involves three fundamental stages: initiation, propagation, and termination. fujifilm.com In the initiation step, highly reactive free radicals are generated, which then react with monomer units to create propagating radicals. fujifilm.com Subsequently, during propagation, these radicals rapidly add to available monomers, leading to the formation of long polymer chains. fujifilm.comfiveable.me

Initiation Mechanisms and Radical Generation

Thermal initiation is a common method for generating the initial radicals needed to begin polymerization. fujifilm.com This process utilizes initiators that decompose upon heating to produce active radical species. fujifilm.com The most prevalent classes of thermal initiators are azo compounds and organic peroxides. fujifilm.comsigmaaldrich.com

A well-known example is 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes to form two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. mdpi.com Another common initiator is benzoyl peroxide (BPO), which breaks at the weak oxygen-oxygen bond to yield two benzoyloxy radicals. mdpi.comwikipedia.org For methacrylates, the polymerization temperature is typically above 60 °C when using these initiators. researchgate.net In some cases, thermal self-initiation can occur at elevated temperatures, where it is proposed that a reaction between the methacrylate monomer and dissolved oxygen forms peroxides that then decompose to create initiating radicals. researchgate.netmdpi.com

The rate of decomposition of the thermal initiator, and thus the rate of initiation, is highly dependent on temperature. For instance, an alkoxyamine known as BlocBuilder® MA, used for methacrylate polymerization, requires a temperature below 80 °C to effectively initiate the process. mdpi.com

Photoinitiated polymerization employs photoinitiators that, upon exposure to ultraviolet (UV) radiation, generate free radicals to start the polymerization process. researchgate.net This technique allows for rapid curing under mild conditions. mdpi.com The polymerization rate in these systems is influenced by factors such as UV light intensity and the concentration of the photoinitiator. acs.org

For methacrylate groups, several types of radical photoinitiators are effective. These include 2,4,6-trimethyl benzoyl diphenylphoshine oxide (TPO), phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819), and 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (Irgacure 907). spiedigitallibrary.org Studies on hybrid monomers containing both vinyl and methacrylate groups have shown that initiators like Irgacure 907 are particularly effective for the polymerization of the methacrylate component. spiedigitallibrary.org The efficiency of initiation can be significantly enhanced by increasing the light intensity, which leads to higher monomer conversion rates. researchgate.netacs.org Oxygen inhibition can be an issue, leading to an induction period, but this can be mitigated by selecting an appropriate photoinitiator. researchgate.net

Redox initiation systems generate radicals through an oxidation-reduction reaction between an oxidizing agent and a reducing agent. jacsdirectory.com This method is advantageous as it can initiate polymerization at lower temperatures compared to thermal systems. mdpi.com Transition metal ions such as Ce(IV), Mn(III), and Co(III) are commonly used as oxidants in combination with various organic reducing agents like alcohols, aldehydes, and acids. jacsdirectory.com

Propagation Kinetics and Chain Growth Dynamics

The propagation stage is characterized by the rapid and successive addition of monomer units to the growing polymer chain, which carries the radical active center. fiveable.me This step is typically much faster than initiation or termination, with thousands of monomer additions occurring in a very short time frame, often within a second or less at typical polymerization temperatures. mdpi.comrsc.org

The fundamental equation describing the rate of propagation (R_p) is given by:

R_p = k_p[M][P•]

where:

k_p is the propagation rate coefficient.

[M] is the monomer concentration.

[P•] is the concentration of active polymer chains (radicals). fiveable.me

This relationship shows that the propagation rate is first-order with respect to both the monomer and the active chain concentration. fiveable.me The reactivity of the monomer, influenced by its substituent groups, plays a significant role in the propagation rate. fiveable.me For vinyl monomers, electron-withdrawing groups can increase reactivity. fiveable.me

For the methacrylate family, the propagation rate coefficient tends to increase with the size of the ester group. cmu.edugoettingen-research-online.de For example, the k_p for dodecyl methacrylate is about 1.5 times higher than that for methyl methacrylate (MMA). cmu.edu This trend is thought to be primarily due to entropic effects rather than significant changes in activation energy. goettingen-research-online.dersc.org The activation energy for propagation is generally lower than that for initiation or termination. fiveable.me Theoretical studies suggest that the higher activation energies of methacrylates compared to acrylates are due to differences in steric hindrance and loss of delocalization in the transition state. acs.org

Below is a table summarizing the Arrhenius parameters for the propagation rate coefficients of various n-alkyl methacrylates, which are considered benchmark data. cmu.edu

| Monomer | A (L mol⁻¹ s⁻¹) | Eₐ (kJ mol⁻¹) | kₚ at 50 °C (L mol⁻¹ s⁻¹) | Temperature Range (°C) |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 2.88 x 10⁶ | 22.3 | 833 | 5 - 80 |

| Ethyl Methacrylate (EMA) | 3.50 x 10⁶ | 22.5 | 961 | 1 - 80 |

| Butyl Methacrylate (BMA) | 4.48 x 10⁶ | 22.8 | 1070 | -19 - 80 |

| Dodecyl Methacrylate (DMA) | 9.57 x 10⁶ | 24.3 | 1240 | -21 - 80 |

Influence of Monomer Structure on Propagation

The propagation phase in the free-radical polymerization of this compound is dominated by the significant difference in reactivity between its vinyl and methacrylate double bonds. The methacrylate group is substantially more reactive toward free radicals than the vinyl group. This disparity is a key factor that dictates the propagation kinetics and the final polymer structure.

Research indicates that polymerization proceeds preferentially through the methacrylate double bond. This leads to the formation of a soluble polymer characterized by the presence of pendant vinyl groups along its chain. These unreacted pendant groups remain available for subsequent polymerization or crosslinking reactions under different conditions. The higher reactivity of the methacrylate group can be attributed to the greater stability of the tertiary radical formed upon radical addition, compared to the less stabilized secondary radical that would result from addition to the vinyl group.

The structural characteristics of the monomer, such as the presence of heteroatoms or the size of substituent groups, can also influence reactivity. mdpi.comnih.gov For instance, the introduction of a heteroatom into a monomer's structure can increase its reactivity in photopolymerization processes. mdpi.com In methacrylates, the steric bulk of the ester group can also play a role in propagation kinetics. rsc.org

Termination Reactions and Diffusion Control

Termination in VMA polymerization is a multifaceted process, heavily impacted by the increasing viscosity of the reaction medium and the interplay of different reactive species.

In the initial stages of polymerization, when monomer concentration is high and system viscosity is low, termination primarily occurs through bimolecular reactions between two growing polymer radicals. These events can proceed via two main pathways:

Combination (Coupling): Two macroradicals combine to form a single, inactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical to another, yielding one saturated and one unsaturated polymer chain.

For methacrylates like poly(methyl methacrylate), disproportionation is a significant termination mechanism. acs.org Given that VMA propagates mainly through its methacrylate group, its termination behavior is expected to be similar to other methacrylates. The ratio of disproportionation to combination can be influenced by temperature. acs.org

As the polymerization of VMA progresses, the accumulation of polymer chains leads to a sharp increase in the viscosity of the reaction medium. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect , dramatically alters the termination kinetics. researchgate.netresearchgate.netsciepub.com

The translational diffusion of the large, entangled polymer radicals becomes severely restricted in the viscous environment. researchgate.netroyalsocietypublishing.org This slowdown drastically reduces the rate of bimolecular termination, which is a diffusion-controlled process. researchgate.netsciepub.com In contrast, the smaller monomer molecules can still diffuse to the active radical sites with relative ease. The result is a significant decrease in the termination rate constant (k_t) while the propagation rate constant (k_p) remains largely unaffected. researchgate.netsciepub.com

The termination process in VMA polymerization transitions through several diffusion-controlled regimes as monomer conversion increases:

Low-Conversion Regime: At the start of the reaction, termination is chemically controlled, and the rate constant is largely independent of conversion. kpi.ua

Translational Diffusion Control: As the polymer concentration and viscosity rise, the movement of the entire polymer radical through the medium becomes the rate-limiting step for termination. This marks the onset of the gel effect. royalsocietypublishing.orgacs.org

Reaction-Diffusion Control: At very high conversions, when the polymer chains are essentially immobile, termination may occur when the active end of a radical chain moves through propagation steps until it is close enough to another radical for termination to take place. kpi.ua

Solvent Effects on Free Radical Polymerization Kinetics

The choice of solvent can significantly influence the kinetics of the free-radical polymerization of this compound. researchgate.netresearchgate.nettandfonline.com Solvents can affect the reaction rate, polymer molecular weight, and the onset of the gel effect. mdpi.com

Key solvent effects include:

Chain Transfer: Solvents can act as chain transfer agents by donating a hydrogen atom to a growing polymer radical. This terminates one chain and initiates a new, shorter one, thereby reducing the average molecular weight of the final polymer. nih.gov

Viscosity and Solubility Effects: The solvent's viscosity and its quality as a solvent for the polymer affect diffusion-controlled reactions. A "good" solvent that effectively solvates the polymer can lead to a more expanded chain conformation, which may delay the onset of the gel effect compared to a "poor" solvent. mdpi.com In some systems, the polarity of the solvent has been shown to influence the rate of polymerization. bas.bg

Radical Solvation: Solvents can solvate the propagating radicals, potentially altering their reactivity and the propagation rate constant (k_p). tandfonline.com For example, aromatic solvents have been shown to affect the propagation rate of methyl methacrylate. tandfonline.com

Table 1: Illustrative Data on Solvent Effects on Polymerization

| Solvent | Dielectric Constant (approx.) | Relative Polymerization Rate | General Effect on Molecular Weight |

| Cyclohexane | 2.0 | Low | Higher (low chain transfer) |

| Benzene | 2.3 | Moderate | Moderate |

| Toluene (B28343) | 2.4 | Moderate | Lower (due to chain transfer) |

| Ethyl Acetate (B1210297) | 6.0 | Moderate-High | Varies with conditions |

| Dioxane | 2.2 | Moderate | Varies with conditions |

| Carbon Tetrachloride | 2.2 | Low | Very Low (strong chain transfer agent) |

Note: This table provides illustrative data to demonstrate general trends. Actual kinetic data can vary significantly based on specific reaction conditions such as temperature and initiator concentration.

Discrepancies in Reported Polymerization Kinetics and Resolution Strategies

Comparing kinetic data for this compound polymerization across different studies can be challenging due to reported discrepancies. mdpi.com These inconsistencies often arise from the complexity of the VMA system and variations in experimental methodologies. kab.ac.ug

Common Sources of Discrepancies:

Monomer Purity: Impurities can act as inhibitors or chain transfer agents, affecting reaction rates.

Initiator Efficiency: The efficiency of initiation (f) can be influenced by the solvent and temperature, and it may decrease at high conversions. kpi.ua

Experimental Conditions: Variations in temperature, monomer concentration, and the type of polymerization (bulk, solution) lead to different kinetic outcomes. uobaghdad.edu.iq

Analytical Techniques: The methods used for monitoring conversion (e.g., spectroscopy, gravimetry) and characterizing the polymer (e.g., SEC, viscometry) have inherent precisions and limitations. kpi.ua

Kinetic Models: The assumptions made in kinetic modeling, such as assuming a constant termination rate, may not accurately reflect the complexities of the system, especially after the onset of the gel effect. researchgate.net

Strategies for Resolution:

Standardization of Methods: Adopting standardized protocols for monomer purification, experimental procedures, and data reporting would improve comparability between labs.

Advanced Measurement Techniques: The use of sophisticated techniques like pulsed-laser polymerization coupled with size exclusion chromatography (PLP-SEC) allows for more accurate and direct determination of fundamental kinetic parameters like the propagation rate coefficient (k_p). mdpi.comacs.org In-situ monitoring of radical concentrations via electron spin resonance (e.s.r.) spectroscopy can also provide valuable insights. kpi.ua

Comprehensive Modeling: Developing more sophisticated kinetic models that incorporate factors like chain-length-dependent termination, diffusion-controlled reactions, and the potential for reactions involving the pendant vinyl groups is essential for a more accurate description of the system. mdpi.com

Inter-laboratory Studies: Round-robin experiments, where the same materials are analyzed in multiple laboratories under identical conditions, can help identify and minimize systematic errors and validate analytical methods.

By employing these strategies, a more consistent and accurate understanding of the polymerization kinetics of this compound can be achieved. mdpi.com

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques have become instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. azom.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. mdpi.com For this compound, an asymmetrical divinyl monomer, CRP enables polymerization to proceed selectively through the more reactive methacrylate group, yielding soluble linear polymers with pendant vinyl ester groups. rsc.orgresearchgate.net

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a powerful degenerative transfer process that allows for the controlled polymerization of a wide range of monomers under various reaction conditions. acs.orgresearchgate.net The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). mdpi.com

The fundamental mechanism of RAFT polymerization involves a series of addition-fragmentation equilibria. beilstein-journals.org A radical initiator generates propagating radicals, which add to the RAFT agent. This is followed by the fragmentation of the intermediate radical, releasing a new radical (the R-group from the initial RAFT agent) that can initiate polymerization. The propagating polymer chain (P•) then adds to the newly formed polymeric RAFT agent (macro-CTA), and this cycle continues, ensuring that all chains have an equal probability of growth. acs.org

For this compound, RAFT polymerization has been successfully investigated using a dithioester-type chain transfer agent. researchgate.net The process allows for the synthesis of soluble polymers with a high content of pendant vinyl ester side chains, achieving yields greater than 70%. researchgate.net The choice of RAFT agent is critical and depends on the monomer being polymerized. researchgate.net In the case of VMA, the polymerization proceeds through the methacrylic group, preserving the vinyl ester functionality for potential post-polymerization modification.

Kinetic studies of RAFT polymerizations show that the rate of polymerization is proportional to the square root of the initiator concentration, similar to conventional free-radical polymerization. researchgate.netacs.org The pseudo-first-order activation rate constant (kact) is directly proportional to the concentration of the polymer radical (P•), confirming that the reversible addition-fragmentation chain transfer is the key activation mechanism. researchgate.netacs.org

Table 1: RAFT Polymerization of this compound (VMA)

| Monomer | RAFT Agent Type | Result | Source |

|---|

A significant advantage of RAFT polymerization is its ability to produce complex and well-defined polymer architectures, such as block, graft, star, and hyperbranched copolymers. rsc.orgmdpi.com By using a poly(this compound) chain as a macro-CTA, it is possible to synthesize block copolymers. For instance, VMA has been copolymerized with methyl methacrylate (MMA) via group transfer polymerization, and similar block copolymer structures are achievable with RAFT. researchgate.net The synthesis of block copolymers containing electro-active components has been demonstrated by chain-extending a poly(methyl methacrylate) macroinitiator with other vinyl monomers using RAFT. rsc.org This approach can be applied to VMA to create functional block copolymers with pendant vinyl groups.

The synthesis of these architectures relies on the high degree of chain-end functionality retained during RAFT polymerization. utwente.nl This allows for the isolation of a macro-CTA that can be used to initiate the polymerization of a second monomer, leading to the formation of diblock copolymers. rsc.org

Atom Transfer Radical Polymerization (ATRP) Approaches for this compound

Atom Transfer Radical Polymerization (ATRP) is another widely used CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly deactivate propagating radicals through the transfer of a halogen atom. uliege.bemdpi.com This process allows for the synthesis of polymers with predetermined molecular weights and low dispersity. azom.com

ATRP has been successfully applied to the polymerization of the dissymmetric divinyl monomer this compound (VMA). rsc.org Using an activators generated by electron transfer (AGET) ATRP method with a side-armed bisoxazoline (SaBOX)/copper catalyst, high conversions (>90%) of VMA were achieved without gelation. rsc.org This approach yielded completely soluble homopolymers with relatively high molecular weights (Mn's = 1.49–3.69 × 104) and narrow molecular weight distributions (Đ's = 1.2–2.0). rsc.org

The success of this method lies in the selective polymerization of the methacrylate double bond, leaving the vinyl group pendant on the polymer chain. rsc.org This strategy is also effective for creating random copolymers of VMA with methyl methacrylate (MMA), resulting in polymers with varying amounts of pendant vinyl groups. rsc.org While ATRP is highly effective for (meth)acrylates, its control over monomers like vinyl acetate is limited. mdpi.com

Table 2: AGET ATRP of this compound (VMA)

| Catalyst System | [M]₀/[I]₀ Ratio | Mₙ ( g/mol ) | Dispersity (Đ) | Result | Source |

|---|

Organocatalyzed Group Transfer Polymerization (GTP) for Poly(this compound)

Group Transfer Polymerization (GTP) is a living polymerization method particularly suited for acrylic monomers. sioc-journal.cn It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator, and the polymerization proceeds via a Mukaiyama-Michael addition reaction. sioc-journal.cnmdpi.com This process can be catalyzed by nucleophilic anions or Lewis acids. sioc-journal.cn Recently, organocatalysts have been employed to facilitate GTP, offering a metal-free alternative for synthesizing well-defined polymers. sioc-journal.cnrsc.org

The homopolymerization and copolymerization of this compound (VMA) with methyl methacrylate (MMA) have been conducted via group transfer polymerization at room temperature. researchgate.net The polymerization occurs selectively through the methacrylic group, resulting in linear, soluble, and reactive polymethacrylates with pendant vinyl ester groups. researchgate.net In the copolymerization of VMA and MMA, the reactivity ratios were determined to be rVMA = 1.05 and rMMA = 0.0098, indicating that VMA is significantly more reactive under these conditions. researchgate.net

Other Polymerization Pathways and Specific Conditions

Beyond the primary CRP methods, other polymerization pathways can be employed for vinyl monomers. Photoinitiated radical polymerization, for instance, uses light to initiate the reaction, offering spatial and temporal control. rsc.org Palladium-diimine catalysts have been shown to initiate the radical polymerization of acrylates and methacrylates under blue light irradiation. rsc.org

Additionally, lipase-mediated polymerization of this compound has been reported. This enzymatic approach allows for the synthesis of polymers with pendant double bonds, taking advantage of the specific reactivity of enzymes. researchgate.net

Anionic Polymerization Considerations for this compound

Anionic polymerization of vinyl monomers is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This method is particularly effective for monomers with electron-withdrawing substituents that can stabilize the propagating anionic species. Methacrylates, including this compound, fall into this category due to the stabilizing effect of the carbonyl group.

The anionic polymerization of methacrylates is known to be highly sensitive to reaction conditions. Key considerations include:

Initiator Selection: The choice of initiator is critical. Strong nucleophiles like alkyllithium compounds are often used, but their high reactivity can lead to side reactions, such as nucleophilic attack on the ester carbonyl group. uni-bayreuth.de For methacrylate monomers, less nucleophilic initiators are sometimes preferred to minimize these side reactions. stanford.edu

Solvent Polarity: The polarity of the solvent significantly impacts the polymerization rate. Polar solvents, such as tetrahydrofuran (B95107) (THF), can solvate the counter-ion, leading to a higher concentration of more reactive free ions and solvent-separated ion pairs, thus accelerating polymerization. uni-bayreuth.destanford.edu

Temperature: Anionic polymerizations of methacrylates are typically conducted at low temperatures (e.g., -78°C) to suppress side reactions and termination, ensuring a "living" polymerization process. uni-bayreuth.destanford.edu

Purity: The reaction system must be free of protic impurities like water or alcohols, as these will readily terminate the propagating anionic chains. stanford.edu Carbon dioxide is also a known terminating agent. stanford.edu

While extensive research exists for the anionic polymerization of methyl methacrylate (MMA), specific kinetic data for this compound is not as readily available in the surveyed literature. However, it is expected that the vinyl group's presence could introduce additional complexities. The potential for the initiator or the propagating anionic chain to react with the vinyl ester group, in addition to the methacrylate double bond and the carbonyl group, must be considered. The relative reactivity of these sites would be a critical factor in achieving a controlled polymerization of the methacrylate functionality while preserving the vinyl group for potential post-polymerization modification. Recent advancements have shown that carbon dioxide can be used to mediate the anionic polymerization of methacrylates, offering a more user-friendly and safer method that can be conducted at higher temperatures. nih.gov

Photoinduced Charge-Transfer Polymerizations

Photoinduced charge-transfer (CT) polymerization is a method that utilizes the formation of a charge-transfer complex between an electron-donor and an electron-acceptor molecule to initiate polymerization upon exposure to light. tandfonline.com This technique can offer spatial and temporal control over the polymerization process.

The general mechanism involves the excitation of the CT complex by light, leading to the formation of radical ions that can initiate polymerization. For vinyl monomers like methacrylates, various donor-acceptor systems have been explored. For instance, the polymerization of methyl methacrylate (MMA) can be initiated by CT complexes formed between amines and carbon tetrachloride, or between amines and the monomer itself. tandfonline.comtandfonline.com The initiation is believed to proceed via a free-radical mechanism, as evidenced by inhibition with oxygen and hydroquinone. tandfonline.com

Specific research on the photoinduced charge-transfer polymerization of this compound is limited. However, drawing parallels from studies on other methacrylates, one could hypothesize a system where this compound acts as the electron acceptor in conjunction with a suitable electron donor. The kinetics of such a system would likely exhibit a dependence on the concentrations of the monomer, the donor, and the intensity of the light source. Photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization has emerged as a powerful technique for a wide range of monomers, including methacrylates, offering excellent control over the polymer architecture under visible light. sci-hub.semdpi.comrsc.org This method could potentially be applied to this compound to synthesize well-defined polymers with pendant vinyl groups.

Bulk Polymerization Kinetics

Bulk polymerization, which involves only the monomer and an initiator, is a common industrial method for producing high-purity polymers. The kinetics of the free-radical bulk polymerization of methacrylates are famously characterized by a significant autoacceleration phenomenon, often referred to as the gel effect or Trommsdorff effect.

This effect is observed as a rapid increase in the polymerization rate and molecular weight at intermediate conversions. It is attributed to a decrease in the termination rate constant as the viscosity of the polymerizing medium increases. researchgate.netscielo.org.mx The diffusion of large polymer radicals is hindered in the viscous environment, reducing the frequency of bimolecular termination events. The smaller monomer molecules, however, can still diffuse to the propagating chain ends, allowing the propagation rate to remain relatively high.

Detailed kinetic studies for the bulk polymerization of methyl methacrylate (MMA) have been extensively reported, often using techniques like differential scanning calorimetry (DSC) to monitor the reaction exotherm and determine kinetic parameters. researchgate.netrjpbcs.com While specific kinetic data tables for the bulk polymerization of this compound are not prevalent in the reviewed literature, the general kinetic behavior is expected to be similar to that of MMA, exhibiting the characteristic autoacceleration. A study on the free radical bulk photopolymerization of various methacrylate and vinyl monomers showed that the structure of the monomer influences the polymerization rate. mdpi.com The presence of the additional vinyl group in this compound could potentially influence the crosslinking reactions at higher conversions, further complicating the kinetics.

Copolymerization Behavior and Reactivity of Vinyl Methacrylate

Monomer Reactivity Ratios Determination

The determination of monomer reactivity ratios is a cornerstone of polymer chemistry, providing insight into how individual monomers add to a growing polymer chain. These ratios, denoted as r₁ and r₂, are the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂), and vice versa for a chain ending in monomer 2. open.edu The accurate determination of these ratios is essential for predicting copolymer composition and controlling polymer synthesis.

Experimental Methodologies for Reactivity Ratio Measurement

To determine reactivity ratios, the composition of copolymers synthesized from a range of initial comonomer feed ratios must be accurately measured. uwaterloo.ca This is typically done at low monomer conversion (e.g., <10%) to ensure the comonomer feed ratio remains relatively constant during the experiment. ekb.eguobaghdad.edu.iq

Several analytical techniques are employed to ascertain the copolymer composition:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful, non-destructive technique used to determine the molar fractions of each monomer incorporated into the copolymer. tubitak.gov.trkoreascience.krmagritek.com By integrating the characteristic signals of each monomer unit in the copolymer's spectrum, a precise composition can be calculated. tubitak.gov.trmagritek.com For instance, in the copolymerization of methyl methacrylate (B99206) (MMA), the protons of the methoxy (B1213986) group provide a distinct signal that can be used for quantification. tubitak.gov.tracs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to determine copolymer composition by analyzing the absorbance of characteristic peaks corresponding to functional groups unique to each monomer. ekb.egtubitak.gov.tr

Elemental Analysis: This method is particularly useful when one of the monomers contains a unique element. For example, in copolymers containing nitrogen (like those with methacrylamide (B166291) or N-vinylpyrrolidone), the nitrogen content of the purified copolymer can be used to calculate its composition. ekb.eguobaghdad.edu.iqkpi.ua

The general experimental procedure involves carrying out a series of polymerizations with varying initial mole fractions of the two monomers. ekb.egacs.org The reactions are initiated by a free radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), and are stopped at low conversion. ekb.egkoreascience.kr The resulting copolymer is then purified to remove any unreacted monomers before its composition is determined by one of the methods described above. koreascience.kr

Linearization Methods (Fineman-Ross, Kelen-Tudos)

Once experimental data on the initial monomer feed composition ([M₁] and [M₂]) and the resulting instantaneous copolymer composition (d[M₁] and d[M₂]) have been collected, various mathematical methods can be applied to determine the reactivity ratios. Linearization methods transform the general copolymerization equation into a linear form, allowing for graphical determination of r₁ and r₂.

Fineman-Ross (F-R) Method: This is a widely used graphical method that rearranges the copolymer equation into a linear form. ekb.egkoreascience.kracs.org A plot of G versus H, where G and H are functions of the monomer feed and copolymer compositions, yields a straight line with the slope equal to r₁ and the intercept equal to -r₂. rsc.org While popular, the F-R method can sometimes give undue weight to data points at the extremes of the composition range. rsc.org

Kelen-Tudos (K-T) Method: The Kelen-Tudos method is a refinement of the F-R method that introduces an arbitrary constant (α) to help distribute the data points more evenly, leading to more reliable results. ekb.egkoreascience.kracs.orgrsc.org A plot of η versus ξ, which are parameters derived from the feed and copolymer compositions and α, gives a straight line from which r₁ and r₂ can be determined. rsc.org This method is often considered one of the most reliable linearization techniques. acs.org

The table below shows an example of reactivity ratios for the Ethyl Methacrylate (EMA) / Methacrylamide (MAM) system, determined using these methods.

| Copolymer System | Method | r₁ (EMA) | r₂ (MAM) |

| EMA / MAM | Fineman-Ross | 0.205 | 0.239 |

| Kelen-Tudos | 0.194 | 0.225 | |

| Average | 0.197 | 0.230 | |

| Data sourced from a study on Ethyl Methacrylate and Methacrylamide copolymers. ekb.eg |

Non-linear and Intersection Methods (Mayo-Lewis Procedure)

Besides linearization, other methods exist for determining reactivity ratios.

Mayo-Lewis Intersection Method: This graphical procedure involves rearranging the copolymer composition equation to express r₂ as a function of r₁. acs.orgcaltech.edu For each experiment (i.e., each initial feed ratio), a line is plotted. The intersection point of these lines gives the unique values of r₁ and r₂ that satisfy all the experimental data. ekb.eg In practice, due to experimental error, the lines often intersect over a small area rather than a single point, providing a range for the reactivity ratios. acs.org

Non-linear Least Squares (NLLS) Analysis: This is a computer-based curve-fitting method considered to be the most statistically sound approach. acs.org It directly fits the experimental data (copolymer composition vs. feed composition) to the non-linear copolymerization equation, minimizing the error between the experimental and calculated values to find the best-fit r₁ and r₂ values. uwaterloo.caacs.org

Statistical Analysis of Reactivity Ratios and Joint Confidence Limits

Determining the reactivity ratios is a statistical estimation, and it is crucial to report the uncertainty associated with these values. A common method for this is the determination of the 95% joint confidence limit (JCL). The JCL is an elliptical region on a plot of r₁ versus r₂ that contains the true pair of reactivity ratios with 95% probability. A smaller ellipse indicates a more precise determination of the reactivity ratios. This statistical analysis provides a rigorous assessment of the accuracy of the calculated parameters. uwaterloo.catandfonline.com

Microstructure and Sequence Distribution in Copolymers

Dyad Sequence Fractions and Mean Sequence Length Calculations

Based on the determined reactivity ratios (r₁ and r₂) and the monomer feed fractions (f₁ and f₂), the probability of finding specific monomer sequences can be calculated. ekb.eg The fractions of the three possible dyads (M₁-M₁, M₂-M₂, and M₁-M₂) can be determined. koreascience.kr

From these probabilities, the mean sequence length (μ) for each monomer can be calculated. The mean sequence length represents the average number of contiguous units of a single monomer in the polymer chain. ekb.egnsf.gov For a copolymer of monomers M₁ and M₂, the mean sequence lengths are given by:

μ₁ = 1 + r₁ (f₁ / f₂)

μ₂ = 1 + r₂ (f₂ / f₁)

These calculations provide a quantitative description of the copolymer's blockiness or randomness. For example, in the copolymerization of N-vinylpyrrolidone (NVP) and methyl methacrylate (MMA), where r₁(MMA) is significantly greater than 1 and r₂(NVP) is much less than 1, the resulting copolymer contains predominantly long sequences of MMA. tubitak.gov.tr Conversely, if both reactivity ratios are less than one, the system favors alternation.

The table below illustrates the calculation of mean sequence lengths for the NVP/MMA system based on varying feed compositions.

| Mole Fraction NVP in Feed (f₁) | Mole Fraction MMA in Feed (f₂) | Mean Sequence Length NVP (μ₁) | Mean Sequence Length MMA (μ₂) |

| 0.25 | 0.75 | 1.01 | 3.25 |

| 0.40 | 0.60 | 1.02 | 2.12 |

| 0.50 | 0.50 | 1.03 | 1.69 |

| 0.60 | 0.40 | 1.05 | 1.46 |

| 0.75 | 0.25 | 1.09 | 1.23 |

| Calculated data based on reactivity ratios r₁(NVP) = 0.03 and r₂(MMA) = 1.69. tubitak.gov.tr |

Influence of Reactivity Ratios on Copolymer Microstructure

The physical properties and performance of a copolymer are intricately linked to its chemical structure and microstructure, particularly the sequence distribution of monomer units along the polymer chain. acs.org This sequence distribution is, in turn, dictated by the comonomer reactivity ratios. acs.org Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of the monomers towards the growing polymer chains. ekb.egtsijournals.com

The microstructure and sequence distribution of monomers in a copolymer can be calculated using statistical methods based on the average reactivity ratios. tsijournals.com For instance, in the copolymerization of ethyl methacrylate (EMA) and methacrylamide (MAM), the reactivity ratios (r1 = 0.197, r2 = 0.230) suggest an alternating copolymer structure. ekb.eg Conversely, for vinyl acetate (B1210297) (VAc) and MAM, the reactivity ratios (r1 = 0.294, r2 = 4.314) indicate a block copolymer with longer sequences of MAM units. ekb.eg

The significant difference in reactivity ratios between monomers can lead to a non-uniform incorporation of monomers into the copolymer chain. For example, in the copolymerization of methyl methacrylate (MMA) and vinyl acetate (VAc), MMA is much more reactive than VAc (rMMA ≈ 27.9, rVAc ≈ 0.001). researchgate.netacs.org This disparity results in the initial formation of a polymer rich in MMA, with VAc being incorporated later in the polymerization process after the MMA has been largely consumed. researchgate.net This leads to a gradient in the copolymer composition along the chain.

Specific Copolymerization Systems Involving Vinyl Methacrylate

The copolymerization of this compound with other acrylic and methacrylic monomers is a key method for tailoring polymer properties. The reactivity ratios of the comonomers play a significant role in the final copolymer structure and characteristics.

In the case of methyl methacrylate (MMA), its copolymerization with vinyl acetate (VAc) is challenging due to the large difference in their monomer reactivity ratios, making it difficult to form a random copolymer by conventional methods. google.com Studies have shown that MMA is significantly more reactive than VAc. researchgate.netacs.org This leads to copolymers that are initially rich in MMA. researchgate.net To overcome this, strategies like graft polymerization have been employed to produce VAc-MMA copolymers. google.com The resulting copolymers can exhibit a range of properties depending on the monomer composition, with the glass transition temperature (Tg) being adjustable. google.com For instance, a copolymer of vinyl acetate and methyl methacrylate can be stabilized with a small amount of an acrylic acid in an aqueous emulsion. google.com

Copolymerization of ethyl methacrylate (EMA) with vinyl acetate (VAc) has also been investigated. The reactivity ratios for the EMA-co-MAM system were found to be r1 = 0.197 and r2 = 0.230, suggesting a tendency towards alternation. ekb.egekb.eg In contrast, the VAc-co-MAM system yielded reactivity ratios of r1 = 0.294 and r2 = 4.314, indicating the formation of block-like structures with respect to MAM. ekb.egekb.eg

The copolymerization of MMA and EMA has been achieved via Atom-Transfer Radical Polymerization (ATRP) using ruthenium-based catalysts, allowing for controlled synthesis of poly(MMA-co-EMA). redalyc.org Free radical dispersion copolymerization of MMA and EMA has also been carried out in supercritical carbon dioxide. redalyc.org

Below is a table summarizing the reactivity ratios for some relevant copolymerization systems:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Type | Reference |

| Methyl Methacrylate (MMA) | Vinyl Acetate (VAc) | 27.9 | 0.001 | Free-radical | acs.org |

| Methyl Methacrylate (MMA) | Vinyl Acetate (VAc) | 27.8 | 0.014 | Bulk | acs.org |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Solution | ekb.egekb.eg |

| Vinyl Acetate (VAc) | Methacrylamide (MAM) | 0.294 | 4.314 | Solution | ekb.egekb.eg |

| Styrene (St) | Methyl Methacrylate (MMA) | 0.605 | 0.429 | Living free-radical | researchgate.net |

| Styrene (St) | Ethyl Methacrylate (EMA) | 0.76 | 0.30 | Living free-radical | researchgate.net |

This table is for illustrative purposes and includes data for related monomer systems to provide context on reactivity trends.

This compound can be copolymerized with a variety of vinyl monomers to impart specific functionalities and properties to the resulting polymers.

Vinyl Acetate (VAc): The copolymerization of vinyl acetate with methacrylates like methyl methacrylate is characterized by a significant difference in monomer reactivity, with the methacrylate being much more reactive. researchgate.netacs.org This leads to the preferential incorporation of the methacrylate monomer in the early stages of polymerization. researchgate.net Various techniques, including emulsion polymerization, have been utilized to synthesize vinyl acetate-methacrylate copolymers. researchgate.netgoogle.com For instance, stable aqueous latices of vinyl acetate-methyl methacrylate copolymers can be prepared using acrylic acid as a stabilizer. google.com

N-Vinylpyrrolidone (NVP): N-Vinylpyrrolidone is a hydrophilic monomer that can be copolymerized with methacrylates to create polymers with applications in biomedical fields. tubitak.gov.tr The copolymerization of NVP with methyl methacrylate (MMA) has been studied using various initiation systems. tubitak.gov.trgoogle.com The reactivity ratios for the MMA/NVP system indicate that MMA is more reactive (r1(MMA) = 1.69) than NVP (r2(NVP) = 0.03), resulting in copolymers richer in MMA. tubitak.gov.tr Copolymers of NVP have also been synthesized with other functional methacrylates, such as 3-(trimethoxysilyl) propyl methacrylate (TMSPM). tsijournals.comresearchgate.net In the TMSPM/NVP system, TMSPM was found to be more reactive (r1 = 3.722) than NVP (r2 = 0.097). tsijournals.com

Vinyl Triethoxysilane (B36694) (VTES): The incorporation of vinyl silanes like vinyl triethoxysilane into methacrylate copolymers can enhance properties such as adhesion and thermal stability. univ.kiev.uaresearchgate.net The copolymerization of methyl methacrylate (MMA) with VTES has been successfully achieved via free radical polymerization. univ.kiev.uaresearchgate.netuniv.kiev.ua The resulting poly(MMA-co-VTES) copolymers have shown improved thermal stability compared to poly(methyl methacrylate). univ.kiev.uaresearchgate.netuniv.kiev.ua The reactivity of vinyl silane (B1218182) monomers in copolymerization is influenced by the position of the silicon atom relative to the vinyl group. tsijournals.comuniv.kiev.ua Emulsion copolymerization of vinyl acetate with vinyl silanes like VTES has also been investigated, with the nature of the silane affecting the microstructure and crosslinking of the resulting latex. researchgate.net

A summary of reactivity ratios for some of these systems is presented below:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| Methyl Methacrylate (MMA) | N-Vinylpyrrolidone (NVP) | 1.69 | 0.03 | Redox initiator | tubitak.gov.tr |

| 3-(Trimethoxysilyl) propyl methacrylate (TMSPM) | N-Vinylpyrrolidone (NVP) | 3.722 | 0.097 | Free radical | tsijournals.com |

This table provides examples of reactivity ratios in related systems to illustrate the copolymerization behavior.

The copolymerization of this compound with monomers derived from renewable resources is a growing area of research, aiming to develop more sustainable polymeric materials.

Eugenol (B1671780): Eugenol, a natural phenolic compound, can be chemically modified to introduce a polymerizable methacrylate group. rsc.orgmdpi.com This eugenol-based methacrylate monomer can then be copolymerized with other methacrylates, such as methyl methacrylate (MMA), via free radical polymerization. mdpi.com The resulting copolymers combine the properties of both monomers, and the incorporation of eugenol can introduce antioxidant and antimicrobial properties. rsc.org Cationic polymerization has also been used to synthesize copolymers of eugenol with lauryl methacrylate. researchgate.net

β-Myrcene: β-Myrcene, a monoterpene, can be copolymerized with various methacrylate monomers through emulsion polymerization to create bio-based elastomers. researchgate.netimpactfactor.org Studies have explored the copolymerization of β-myrcene with methacrylates like isodecyl methacrylate, isobutyl methacrylate, and cyclohexyl methacrylate. impactfactor.org The resulting copolymers have potential applications as semi-synthetic rubbers. researchgate.net Nitroxide-mediated polymerization (NMP) has been employed for the controlled radical copolymerization of β-myrcene with isobornyl methacrylate, a partially bio-based monomer, yielding gradient copolymers. rsc.orgresearchgate.net The reactivity ratios for this system were determined to be rMy = 1.90–2.16 and rIBOMA = 0.02–0.07, indicating a higher reactivity of myrcene. rsc.orgresearchgate.net

Itaconic Acid: While specific studies on the direct copolymerization of this compound with itaconic acid were not prominently found in the search results, itaconic acid and its derivatives are well-known bio-based monomers used in polymer synthesis. For instance, vinyl acetate has been copolymerized with itaconic acid. google.com Given the reactivity of methacrylates, copolymerization with itaconic acid or its esters is a plausible route to bio-based functional polymers.

The table below shows reactivity ratios for a relevant bio-based monomer system:

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

| β-Myrcene (My) | Isobornyl Methacrylate (IBOMA) | 1.90-2.16 | 0.02-0.07 | Nitroxide-mediated polymerization (NMP) | rsc.orgresearchgate.net |

This table illustrates the reactivity of a bio-based monomer in copolymerization with a methacrylate.

Alternating copolymers, characterized by a regular ABABAB sequence of two different monomer units, can exhibit unique properties distinct from their random or block counterparts. The formation of alternating copolymers is often driven by specific electronic interactions between the comonomers.

While direct studies on the alternating copolymerization of this compound were not the primary focus of the search results, research into related systems provides insight into the principles and potential for such structures. For example, a method has been developed for the synthesis of methacrylate/styrene alternating copolymers. acs.orgkyoto-u.ac.jp This was achieved through the alternating copolymerization of a specialized saccharin-based methacrylamide with styrene, followed by a chemical transformation to yield the methacrylate-styrene alternating copolymer. acs.orgkyoto-u.ac.jp The reactivity ratios in this system were nearly zero (r1 = 0.040, r2 = 0.045), which is a characteristic of strongly alternating systems. acs.orgkyoto-u.ac.jp

In another study, an extremely bulky methacrylate monomer was designed to be inactive in homopolymerization but active in copolymerization. acs.org Its copolymerization with an electron-deficient acrylate (B77674) led to the formation of alternating-rich copolymers of methacrylic acid and alkyl acrylamide (B121943) after subsequent chemical modifications. acs.org

The radical copolymerization of N-vinylpyrrolidone with methyl methacrylate in the presence of certain organometallic compounds has also been reported to favor alternation. journalcra.com Furthermore, radical polymerization of a bifunctional monomer containing both methacrylate and vinyl ether moieties can lead to an alternating structure, despite the large difference in their individual monomer reactivities. nih.gov This is because the vinyl ether, which does not typically homopolymerize radically, is incorporated into the chain in an alternating fashion with the methacrylate. nih.gov

These examples demonstrate that through strategic monomer design and the use of specific polymerization conditions or catalysts, it is possible to achieve alternating or alternating-rich microstructures in copolymers containing methacrylate units.

Polymer Modification and Post Polymerization Functionalization of Poly Vinyl Methacrylate and Copolymers